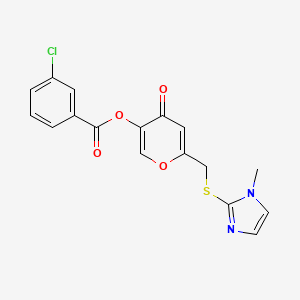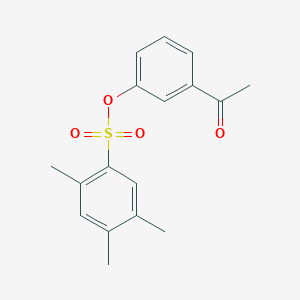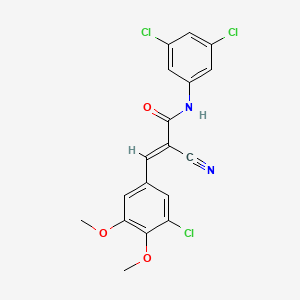
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MMTD and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. MMTD is a pyridine derivative that has shown promising results in various studies due to its unique chemical properties.
作用機序
The mechanism of action of MMTD is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the development of cancer. MMTD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, a process that leads to the death of cancer cells. MMTD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MMTD has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
MMTD has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and has a high degree of purity. MMTD is also stable under various conditions, which makes it suitable for various experiments. However, one of the limitations of MMTD is that it is relatively expensive, which may limit its use in some labs. Additionally, MMTD has a relatively short half-life, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of MMTD. One of the future directions is to study its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, future studies may focus on the development of new drugs based on the chemical structure of MMTD. Further studies may also focus on the mechanism of action of MMTD and its potential interactions with other enzymes and proteins. Finally, future studies may focus on the optimization of the synthesis method of MMTD to improve its yield and reduce its cost.
合成法
The synthesis of MMTD involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-methoxy-5-nitropyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The second step involves the reaction of 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethylene glycol dimethyl ether in the presence of potassium carbonate to form 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
科学的研究の応用
MMTD has been extensively studied in various fields of research due to its unique chemical properties. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. MMTD has also been used in biochemistry to study the mechanism of action of various enzymes and proteins. In pharmacology, MMTD has been used to develop new drugs with improved pharmacokinetic properties.
特性
IUPAC Name |
2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLIZWBBOSXWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)




![2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid](/img/structure/B2902439.png)
![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)
![Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2902442.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2902444.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)
